6-((Methylthio)methyl)-9H-purine
Description
Properties
CAS No. |
3389-35-3 |
|---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
6-(methylsulfanylmethyl)-7H-purine |
InChI |
InChI=1S/C7H8N4S/c1-12-2-5-6-7(10-3-8-5)11-4-9-6/h3-4H,2H2,1H3,(H,8,9,10,11) |
InChI Key |
KDIMKXRENDTLCB-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=C2C(=NC=N1)N=CN2 |
Origin of Product |
United States |
Molecular Structure Elucidation and Conformational Analysis of 6 Methylthio Methyl 9h Purine
High-Resolution Structural Characterization Techniques
Advanced spectroscopic and crystallographic methods have been instrumental in providing a detailed picture of the molecular structure of 6-((methylthio)methyl)-9H-purine and its derivatives.
Application of X-ray Crystallography for Solid-State Structure Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Purines
| Nucleus | Functional Group | Representative Chemical Shift (ppm) |
| ¹H | Purine (B94841) C-H | 8.0 - 9.0 |
| N-CH₃ | ~3.0 - 4.0 | |
| S-CH₃ | ~2.5 | |
| ¹³C | Purine C | 110 - 160 |
| N-CH₃ | ~30 - 40 | |
| S-CH₃ | ~15 | |
| Note: These are approximate ranges and can vary depending on the specific substitution pattern and solvent. |
Purines can exist in different tautomeric forms, which involve the migration of a proton between the nitrogen atoms of the heterocyclic rings. wikipedia.org NMR spectroscopy is a key technique for studying these dynamic equilibria in solution. The position of the signals and the presence of exchange-broadened peaks can indicate the co-existence of multiple tautomers. science.gov For this compound, the proton on the purine nitrogen can potentially reside on N(7) or N(9), leading to the N(7)-H and N(9)-H tautomers. The predominant tautomer in solution can be influenced by factors such as the solvent and the nature of substituents. wikipedia.org Studies on related purine systems have utilized NMR to establish the preferred tautomeric state. science.gov
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry is an essential analytical technique used to confirm the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₈N₄S), the expected monoisotopic mass is 180.04696745 Da. nih.gov Various ionization techniques, such as electrospray ionization (ESI), are commonly used to generate ions for analysis. The mass spectra of related purine derivatives consistently show the protonated molecular ion [M+H]⁺, confirming their molecular weight. rsc.orgmdpi.comsemanticscholar.org This technique serves as a crucial tool for verifying the identity of synthesized this compound.
Computational Methods for Structural Prediction and Validation
Computational chemistry offers powerful tools for predicting and validating the three-dimensional structures of molecules. Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometries of different possible conformers and tautomers of this compound. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, providing a theoretical model of the molecule's structure. Furthermore, computational methods can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to validate the proposed structure and aid in the assignment of NMR signals. Such theoretical studies have been successfully applied to investigate the tautomerism and geometry of other heterocyclic systems. science.gov By calculating the relative energies of the N(7)-H and N(9)-H tautomers of this compound, computational methods can predict their relative populations, complementing experimental findings from NMR spectroscopy.
In-Depth Structural Analysis of this compound Remains Elusive in Publicly Available Research
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of detailed research focusing on the molecular structure elucidation and conformational analysis of the chemical compound this compound. Specifically, in-depth studies employing Density Functional Theory (DFT) calculations to determine its precise structural properties, such as bond lengths, bond angles, and dihedral angles, are not present in the available public domain.
While general information regarding the compound's existence and basic properties can be found in various chemical databases, the specific, intricate computational analysis requested—a cornerstone for modern molecular understanding—appears to be unpublished or not widely disseminated. Such computational studies are crucial for providing a theoretical framework for the molecule's three-dimensional structure and electronic properties, which in turn are fundamental to understanding its behavior and potential applications.
The absence of this detailed structural data highlights a gap in the current body of scientific knowledge surrounding this particular purine derivative. Without experimental data from techniques like X-ray crystallography or detailed computational chemistry reports, a thorough discussion on the molecular geometry and conformational preferences of this compound cannot be constructed.
Further research, including synthesis and subsequent analysis using modern analytical and computational methods, would be required to generate the specific data points necessary for a complete molecular structure elucidation and conformational analysis as outlined.
Mechanistic Studies of Biological Activity in in Vitro Cellular Models
Interactions with Molecular Targets: Enzymes and Receptors
The biological activity of a compound is often initiated by its interaction with specific molecular targets, such as enzymes and receptors. Research has explored the binding and modulation of 6-((methylthio)methyl)-9H-purine and related purine (B94841) analogs with various of these biological macromolecules.
Enzymatic Inhibition and Activation
The structural resemblance of this compound to endogenous purines suggests its potential to interact with enzymes that utilize purine-containing substrates or cofactors. rsc.org
Purine analogs are a well-established class of kinase inhibitors, and research has been conducted to evaluate the potential of purine derivatives to inhibit various kinases. mdpi.comresearchgate.netnih.gov
Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their overactivity is a hallmark of cancer. nih.govcore.ac.uk Studies on purine derivatives have shown that substitutions at the C2, C6, and N9 positions of the purine ring are critical for their inhibitory activity against CDKs. researchgate.netnih.govcardiff.ac.uk For instance, certain 2,6,9-trisubstituted purines have demonstrated potent inhibition of CDK1 and CDK2. nih.gov While direct inhibitory data for this compound on CDKs is not extensively detailed in the provided results, the general activity of purine scaffolds suggests this as a potential area of interaction. researchgate.netcore.ac.uk
Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): EGFR is another key target in cancer therapy, and its inhibition can halt tumor growth. rsc.orgnih.govgoogle.com Purine-based compounds have been designed as EGFR-TK inhibitors. mdpi.comrsc.org These inhibitors typically compete with ATP at the kinase's binding site. mdpi.com The structural features of these inhibitors often include a purine core, which mimics the adenine (B156593) moiety of ATP. mdpi.com
Inositol (B14025) Hexakisphosphate Kinase (IP6K): IP6K is an enzyme involved in the synthesis of inositol pyrophosphates, which are important signaling molecules. The purine-based molecule, N6-((1H-benzo[d]imidazol-2-yl)methyl)-N2-(4-nitrobenzyl)-9H-purine-2,6-diamine (TNP), has been identified as a pan-IP6K inhibitor that acts in an ATP-competitive manner. nih.gov This highlights the potential for purine derivatives to modulate the activity of this class of kinases.
DNA methyltransferases (DNMTs) are enzymes that play a critical role in epigenetic regulation by catalyzing the methylation of DNA. frontiersin.orgd-nb.info Aberrant DNA methylation is a common feature of cancer. d-nb.info Thiopurine drugs, which are structurally related to this compound, are known to be metabolized and can indirectly affect DNA methylation. nih.gov For example, 6-mercaptopurine (B1684380) is metabolized to compounds that can inhibit de novo purine synthesis, a pathway that provides the necessary building blocks for DNA, thereby potentially influencing DNA methylation processes. nih.govresearchgate.net
Sulfotransferase: While specific data on the direct interaction of this compound with sulfotransferases is not available, the metabolism of related thiopurines involves various enzymatic pathways. nih.gov
Adenosine (B11128) Receptor: Adenosine receptors are P1 purinergic receptors that are activated by adenosine and play roles in various physiological processes. google.comnih.govnih.gov Purine derivatives are known to act as ligands for these receptors. chemenu.comrsc.org The interaction of these compounds with adenosine receptors can modulate downstream signaling pathways. nih.govchemenu.com The structural similarity of this compound to adenosine suggests a potential for interaction with these receptors. chemenu.com
Receptor Binding and Modulation
Purinergic receptors, which are broadly classified into P1 and P2 receptors, are activated by extracellular nucleotides and nucleosides like adenosine and ATP. nih.govnih.gov Purine derivatives have been extensively studied as modulators of these receptors. nih.govrsc.org For example, specific substitutions on the purine ring can lead to selective agonism or antagonism of different adenosine receptor subtypes. acs.org The methylthio group in compounds like 2-methylthioadenosine (B1229828) derivatives has been shown to be a favorable substitution for interaction with various P2Y receptors. rsc.org
Impact on Cellular Processes in In Vitro Systems
The interactions of this compound and related compounds with their molecular targets translate into observable effects on cellular processes in in vitro models. cardiff.ac.uknih.govchemenu.com The cellular uptake of purine antimetabolites, such as 6-methylthiopurine ribonucleoside, has been studied in human erythrocytes, demonstrating active transport and subsequent metabolism. nih.gov
The inhibition of kinases like CDKs and EGFR by purine derivatives can lead to cell cycle arrest and a reduction in cell proliferation. mdpi.comnih.gov For instance, potent purine-based CDK inhibitors have been shown to induce apoptosis in cancer cell lines. nih.gov Similarly, the modulation of purinergic receptors can impact a wide range of cellular functions, including immune responses and neurotransmission. nih.govchemenu.com The metabolism of thiopurines can lead to the incorporation of thiopurine analogs into DNA and RNA, resulting in cytotoxicity. nih.gov
Cell Cycle Modulation and Apoptosis Induction in Cell Lines
The ability to control the cell cycle and induce programmed cell death (apoptosis) in cancer cells is a hallmark of many chemotherapeutic agents. Purine analogs have been extensively studied for these properties.
Studies on various 6-substituted purine derivatives have demonstrated their capacity to halt cell cycle progression at different phases and trigger apoptosis. For instance, certain novel 6,9-disubstituted purine analogs have shown potent cytotoxic activities against various cancer cell lines. researchgate.net The induction of apoptosis is a key mechanism for the anticancer activity of many purine derivatives. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. For example, treatment of cancer cells with certain purine-based compounds has been shown to lead to a significant increase in caspase activity, indicating the induction of apoptosis. mdpi.com
While direct evidence for this compound is not available, it is plausible that it shares similar mechanisms. The structural features of the purine ring and the nature of the substituent at the 6-position are critical for these biological effects. For example, some 6-chloropurine (B14466) nucleosides have been shown to induce G2/M cell cycle arrest and apoptosis. acs.org The introduction of a methylthiomethyl group at the C6 position could modulate the molecule's interaction with cellular targets, leading to cell cycle arrest and the initiation of the apoptotic cascade. Research on O6-methylguanine, a DNA lesion with structural similarities, shows that it can trigger apoptosis, a process that is dependent on DNA replication and mismatch repair (MMR) pathways. nih.govnih.gov This suggests that purine analogs can interfere with fundamental cellular processes, leading to cell death.
Effects on Gene Expression and Protein Regulation
The biological effects of purine analogs are often rooted in their ability to modulate the expression and activity of key genes and proteins involved in cell proliferation and survival.
Purine-based compounds can act as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. mdpi.com By inhibiting CDKs, these compounds can prevent the phosphorylation of target proteins, such as the retinoblastoma protein (pRb), thereby halting cell cycle progression. For instance, some novel 6-substituted purine analogs have been shown to decrease the levels of phospho-Rb, Cyclin E, and Cdk2 in liver cancer cells. nih.gov
Furthermore, purine analogs can influence signaling pathways that are crucial for cancer cell survival. The inhibition of kinases like Src, Anaplastic Lymphoma Kinase (ALK), and Bruton's Tyrosine Kinase (BTK) by certain 6-substituted purines has been reported. nih.gov These kinases are often hyperactivated in cancer and play a pivotal role in driving proliferation and metastasis. The modulation of these signaling cascades can lead to a downstream cascade of events, including the induction of apoptosis. While specific gene expression studies on this compound are not yet available, it is reasonable to hypothesize that it may exert its effects through similar mechanisms, by altering the expression and phosphorylation status of key regulatory proteins.
Mechanisms of Cellular Cytotoxicity and Selectivity
The cytotoxic effects of purine analogs against cancer cells are a central aspect of their therapeutic potential. The specific chemical structure of each analog dictates its potency and selectivity.
Numerous studies have reported the in vitro cytotoxic activity of 6-substituted purine analogs against a panel of human cancer cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, vary depending on the specific compound and the cancer cell line being tested. For example, a series of 6,9-disubstituted purine analogs exhibited promising cytotoxic activities with IC50 values in the micromolar to nanomolar range against liver, colon, and breast carcinoma cell lines. researchgate.net Similarly, novel 6,8,9-trisubstituted purine analogs have demonstrated significant anticancer activities against various liver cancer cell lines. nih.gov
The selectivity of these compounds for cancer cells over normal cells is a critical factor. While not extensively studied for all analogs, some purine-based inhibitors have shown selectivity for transformed cells. nih.gov The mechanism of this selectivity can be multifactorial, potentially arising from the higher proliferation rate of cancer cells, their altered metabolism, or their dependence on specific signaling pathways that are targeted by the purine analog. For instance, cancer cells with deficiencies in certain DNA repair pathways, such as methylthioadenosine phosphorylase (MTAP) deletion, may exhibit increased sensitivity to thiopurines. nih.gov
Table 1: In Vitro Cytotoxicity of Selected 6-Substituted Purine Analogs
| Compound/Analog Type | Cancer Cell Line(s) | IC50 Range | Reference |
| 6,9-disubstituted purine analogs | Huh7 (liver), HCT116 (colon), MCF7 (breast) | 0.05–21.8 μM | researchgate.net |
| 6-(4-(4-trifluoromethylphenyl)piperazine) and 6-(4-(3,4-dichlorophenyl)piperazine) analogs | Huh7, HepG2 (liver) | < 0.1–0.13 μM | researchgate.net |
| 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs | Huh7, HCT116, MCF7 | < 10 μM for selected compounds | nih.gov |
| 6,8,9-trisubstituted purine analogs | Huh7, FOCUS, SNU475, SNU182, HepG2, Hep3B (liver) | 2.9–9.3 μM for lead compound | nih.gov |
This table presents a selection of data from studies on various 6-substituted purine analogs and is intended to be illustrative of the potential cytotoxicity of this class of compounds. The specific activity of this compound may vary.
Investigations into Multi-Targeting Mechanisms
The complexity of cancer has led to the development of therapeutic strategies that target multiple pathways simultaneously. The purine scaffold is well-suited for the design of multi-target inhibitors due to its ability to interact with the ATP-binding sites of a wide range of enzymes, particularly kinases.
Several studies have explored the potential of purine-based compounds to act as multi-target agents. For example, purine-hydrazone hybrids have been designed as potential dual inhibitors of EGFR and HER2, two key receptors in cancer progression. mdpi.com The rationale behind this approach is that simultaneously blocking multiple oncogenic drivers can lead to a more potent and durable antitumor response.
Furthermore, novel purine-based natural product hybrids have been synthesized and evaluated as multi-target therapeutics for complex diseases like Alzheimer's, targeting enzymes such as cholinesterases and monoamine oxidases. nih.govresearchgate.net This highlights the versatility of the purine scaffold in generating compounds with diverse and multiple biological activities. The development of purine-scaffold Hsp90 inhibitors is another example of a multi-targeting approach, as Hsp90 is a chaperone protein responsible for the stability and function of numerous oncoproteins. nih.gov By inhibiting Hsp90, these compounds can simultaneously disrupt multiple signaling pathways that are critical for cancer cell survival.
While specific multi-targeting studies on this compound have not been reported, its structural similarity to other multi-target purine analogs suggests that it could potentially interact with multiple cellular targets. Further investigations are warranted to explore this possibility and to identify the specific proteins and pathways that may be modulated by this compound.
Computational Chemistry and Molecular Modeling of 6 Methylthio Methyl 9h Purine
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties, QSAR models can predict the activity of novel compounds and guide synthetic efforts.
The development of predictive QSAR models is a cornerstone for understanding how structural modifications to the purine (B94841) scaffold influence biological outcomes. For purine derivatives, various QSAR models, including 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed to predict their activity against targets such as cyclin-dependent kinase 2 (CDK2) and adenosine (B11128) receptors. mdpi.comnih.govijprajournal.com
These models are built using a training set of compounds with known biological activities. For instance, in a study of 35 purine derivatives as CDK2 inhibitors, robust CoMFA and CoMSIA models were generated. mdpi.com The statistical quality of these models is assessed using parameters like the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), the standard error of estimation (SEE), and the F-test value. A high q² value (typically > 0.5) indicates good predictive ability. The predictive power of these models is further validated using an external test set of compounds not included in the model generation. mdpi.com For example, a CoMSIA model for a set of CDK2 inhibitors yielded a q² of 0.808 and an external predictive ability (r²_pred) of 0.990, indicating a highly reliable and predictive model. mdpi.com
Table 1: Statistical Parameters of 3D-QSAR Models for Purine Derivatives as CDK2 Inhibitors
| Model | q² | r² | SEE | F value | ONC | Steric Contribution | Electrostatic Contribution | Hydrophobic Contribution | H-Bond Donor Contribution |
|---|---|---|---|---|---|---|---|---|---|
| CoMFA | 0.743 | 0.984 | 0.219 | 273.426 | 5 | 0.577 | 0.423 | - | - |
| CoMSIA | 0.808 | 0.980 | 0.246 | 214.108 | 5 | 0.164 | 0.280 | 0.335 | 0.221 |
Data sourced from a study on 35 purine derivatives. mdpi.com q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; SEE: Standard Error of Estimation; F: F-test value; ONC: Optimal Number of Components.
A significant outcome of QSAR studies is the identification of molecular descriptors that are critical for biological activity. These descriptors can be steric, electronic, hydrophobic, or related to hydrogen bonding capabilities. 3D-QSAR methods generate contour maps that visualize these fields around the aligned molecules, providing a graphical representation of the structure-activity relationship. mdpi.commdpi.com
For example, CoMFA and CoMSIA contour maps for purine-based CDK2 inhibitors revealed that steric and electrostatic fields are major contributors to the activity. mdpi.com Specifically, the models indicated that bulky substituents might be unfavorable at certain positions, while electropositive or electronegative groups are favored in other regions to enhance binding. mdpi.com Similarly, CoMSIA models have highlighted the importance of hydrophobic and hydrogen-bond donor fields, suggesting that favorable hydrophobic interactions and the presence of hydrogen bond donors in specific areas of the molecule are crucial for high inhibitory potency. mdpi.com These insights are invaluable for the targeted modification of lead compounds like 6-((Methylthio)methyl)-9H-purine to improve their biological profiles.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the molecular basis of ligand recognition.
Molecular docking simulations provide detailed, three-dimensional models of how purine derivatives, including this compound, fit into the active site of a target protein. These simulations can elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.comnih.gov
Studies on purine analogs targeting CDK2 have shown that the purine core often forms key hydrogen bonds with the hinge region of the kinase domain. For instance, docking studies revealed that residues such as Leu83 are crucial for anchoring the purine scaffold. mdpi.com Other important interactions with residues like Asp86, Glu81, Lys33, and Gln131 have also been identified, which contribute to the ligand's activity. mdpi.comnih.gov In the context of purine nucleoside phosphorylase (PNP) inhibitors, docking has shown that strong polar interactions with residues like His257 and Tyr88 are beneficial for binding. mazums.ac.ir By analyzing the binding mode of a series of compounds, researchers can rationalize their structure-activity relationships and design new molecules with improved interactions.
Docking programs use scoring functions to estimate the binding affinity of a ligand to its target, often expressed as a docking score or binding free energy (kcal/mol). nih.govtpcj.org While these scores are approximations, they are highly useful for ranking potential inhibitors and prioritizing them for synthesis and biological testing. A lower (more negative) binding energy generally suggests a more stable ligand-protein complex and potentially higher potency. nih.govunair.ac.id
For example, in a study of novel pyrazolopyrimidine derivatives targeting CDK2 and CDK9, docking scores were used to identify the most promising compounds. nih.gov Compound 15a showed a high free energy of binding against both CDK2 (-8.16 kcal/mol) and CDK9 (-7.87 kcal/mol), correlating well with its potent inhibitory activity observed in enzymatic assays. nih.gov Similarly, docking of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives into the CDK2 active site yielded docking scores comparable to or better than known inhibitors, successfully predicting their potential as anti-cancer agents. tpcj.org These predictions of binding affinity and specificity help to screen large virtual libraries of compounds efficiently, focusing experimental efforts on the most promising candidates. nih.gov
Table 2: Predicted Binding Affinities of Purine Analogs Against Kinase Targets
| Compound | Target | Docking Score / Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Compound 8a | CDK2 | -8.10 | nih.gov |
| Compound 15a | CDK2 | -8.16 | nih.gov |
| Compound 15a | CDK9 | -7.87 | nih.gov |
| Derivative 5a | CDK2 | -12.5367 | tpcj.org |
| CAN508 (Ref.) | CDK2 | -11.7195 | tpcj.org |
Binding energies are used to rank potential inhibitors, with more negative values indicating stronger predicted binding.
Molecular Dynamics Simulations for Conformational Changes and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of both the ligand and the protein, the stability of the binding pose, and the dynamics of the binding process. nih.gov
MD simulations are frequently used to validate the results of molecular docking. mdpi.comnih.gov By running a simulation of the docked ligand-protein complex in a simulated physiological environment, researchers can assess whether the predicted binding mode is stable over time. For instance, MD simulations performed on complexes of candidate CDK2 inhibitors confirmed the stability of the compounds within the active site, reinforcing the docking predictions. mdpi.comnih.gov
Furthermore, MD simulations can reveal crucial information about conformational changes that occur upon ligand binding. nih.gov These simulations can show how the protein adapts to the ligand and how the ligand itself may adopt different conformations within the binding pocket. Studies on purine derivatives have used MD to investigate excited-state dynamics and deactivation pathways, providing a detailed map of the molecular relaxation mechanism. acs.org For inhibitors of the Bcr-Abl kinase, MD studies have been conducted to understand the enhanced potency of certain purine derivatives against resistant mutants like T315I, providing a dynamic rationale for their effectiveness. mdpi.com This level of detail is critical for a comprehensive understanding of the molecular recognition process and for designing next-generation inhibitors.
Pharmacophore Modeling for De Novo Design
Pharmacophore modeling is a cornerstone of modern drug discovery, providing a virtual framework of the essential steric and electronic features required for a molecule to interact with a specific biological target. In the context of de novo design, a pharmacophore model derived from a known active compound, such as this compound, serves as a blueprint for the creation of novel molecular entities with potentially improved or different pharmacological profiles.
The process of pharmacophore modeling for this compound involves the identification and spatial arrangement of its key chemical features. Based on its structure, several critical pharmacophoric features can be identified. The purine core itself represents a significant aromatic and hydrophobic feature. The nitrogen atoms within the purine ring system can act as hydrogen bond acceptors, while the N9-H moiety provides a hydrogen bond donor site. The 6-((methylthio)methyl) substituent introduces a crucial hydrophobic region, which can engage in van der Waals interactions within a target's binding pocket.
These features form the basis of a pharmacophore hypothesis. This hypothesis is a three-dimensional arrangement of these features that is believed to be optimal for biological activity. For this compound, a hypothetical pharmacophore model would include specific distances and angles between the hydrogen bond donor, hydrogen bond acceptors, the aromatic ring, and the hydrophobic center.
Once a pharmacophore model is established and validated, it becomes a powerful tool for de novo design. This process involves using the pharmacophore as a query to screen large virtual libraries of chemical fragments or to guide the assembly of new molecules from scratch. The goal is to identify or build molecules that match the pharmacophoric features of this compound but possess different underlying chemical scaffolds. This "scaffold hopping" approach is a key strategy for discovering novel intellectual property and overcoming limitations of the original molecule, such as metabolic instability or off-target effects.
Research on substituted purine analogs has consistently highlighted the importance of these pharmacophoric features in their biological activity, particularly as kinase inhibitors. scirp.orgnih.govmdpi.com Studies on 2,6,9-trisubstituted purine derivatives, for instance, have led to the elucidation of pharmacophore models that emphasize the roles of aromatic centers, hydrogen bond donors and acceptors, and hydrophobic areas. nih.gov These models have been instrumental in guiding the synthesis of new compounds with enhanced potency and selectivity.
Interactive Data Table: Inferred Pharmacophoric Features of this compound
| Pharmacophoric Feature | Structural Origin | Potential Role in Molecular Recognition |
|---|---|---|
| Aromatic Ring | Purine ring system | π-π stacking interactions with aromatic residues in the binding site. |
| Hydrogen Bond Donor | N9-H of the purine ring | Formation of a hydrogen bond with a hydrogen bond acceptor on the target protein. |
| Hydrogen Bond Acceptor | N1, N3, and N7 atoms of the purine ring | Formation of hydrogen bonds with hydrogen bond donors on the target protein. |
Interactive Data Table: Hypothetical De Novo Design Workflow Using a this compound-Based Pharmacophore
| Step | Description | Key Considerations |
|---|---|---|
| 1. Pharmacophore Model Generation | Identification and 3D arrangement of the key pharmacophoric features of this compound. | Based on the structure of the lead compound and potentially refined using data from known active analogs. |
| 2. Virtual Library Screening | Using the pharmacophore model as a query to search large databases of chemical fragments or complete molecules. | The diversity and size of the virtual library will influence the novelty of the identified hits. |
| 3. Fragment Linking or Molecule Generation | Assembling fragments that match individual pharmacophoric features into novel molecular scaffolds. | Ensuring synthetic feasibility of the newly designed molecules is a critical aspect. |
| 4. In Silico Filtering and Prioritization | Evaluating the designed molecules using computational methods like docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. | To select the most promising candidates for synthesis and minimize late-stage failures. |
Metabolic Pathways and Biotransformation in in Vitro Cellular Models
Enzymatic Biotransformation Studies in Cell-Free Systems
The biotransformation of purine (B94841) analogs is often initiated by a series of enzymatic reactions that modify their structure and activity. For 6-((Methylthio)methyl)-9H-purine, several key enzymes, extensively studied in the metabolism of other thiopurines, are predicted to play a significant role. These studies are typically conducted in cell-free systems, such as liver microsomes or with purified enzymes, to elucidate specific metabolic steps.
The primary catabolic pathways for thiopurines involve oxidation and methylation. nih.gov Key enzymes in these processes include xanthine (B1682287) oxidase (XO), aldehyde oxidase (AO), and thiopurine S-methyltransferase (TPMT). nih.govoncohemakey.com
Xanthine Oxidase (XO) and Aldehyde Oxidase (AO) : These molybdenum-containing enzymes are critical in the oxidation of purine rings. cambridgemedchemconsulting.com For instance, XO is responsible for the oxidation of 6-mercaptopurine (B1684380) (6-MP) to 6-thiouric acid, an inactive metabolite. oncohemakey.comnih.gov This oxidation often proceeds via a 6-thioxanthine (B131520) intermediate. scispace.com Given the structural similarities, it is highly probable that this compound would also be a substrate for XO and AO. The oxidation would likely occur at the C2 and C8 positions of the purine ring, leading to hydroxylated, inactive metabolites. nih.govcambridgemedchemconsulting.com The presence of the (methylthio)methyl side chain could influence the rate and regioselectivity of this oxidation compared to simpler thiopurines.
Thiopurine S-Methyltransferase (TPMT) : This enzyme catalyzes the S-methylation of thiopurine drugs like 6-MP, converting it to 6-methylmercaptopurine (B131649) (6-MMP). oncohemakey.comsbgh.mb.ca This methylation is a critical step in the metabolic activation and inactivation pathways of thiopurines. Since this compound already possesses a methyl group on the sulfur atom, it is less likely to be a direct substrate for further S-methylation by TPMT. However, if demethylation were to occur, the resulting thiol could then be a substrate for TPMT.
Cytochrome P450 (CYP) Enzymes : While less prominent than XO and AO in thiopurine catabolism, CYP enzymes can also contribute to the biotransformation of purine analogs. For some purine derivatives, CYP3A4 has been shown to bioactivate the molecule to an intermediate that can then be conjugated with glutathione (B108866). nih.gov It is plausible that CYP enzymes could be involved in the oxidation of the purine ring or the side chain of this compound.
Table 1: Predicted Enzymatic Biotransformations of this compound in Cell-Free Systems
| Enzyme Family | Predicted Reaction | Potential Metabolite(s) | Reference for Analogous Reaction |
| Xanthine Oxidase (XO) / Aldehyde Oxidase (AO) | Oxidation of the purine ring | 8-hydroxy-6-((methylthio)methyl)-9H-purine, 2-hydroxy-6-((methylthio)methyl)-9H-purine | nih.govcambridgemedchemconsulting.com |
| Cytochrome P450 (CYP) | Oxidation of the purine ring or side chain | Hydroxylated derivatives | nih.gov |
| Glutathione S-Transferases (GSTs) | Conjugation with glutathione (following activation) | Glutathione conjugates | nih.gov |
Uptake and Efflux Mechanisms in Cultured Cells
For a purine analog to be metabolized, it must first enter the cell. The cellular uptake of purine nucleoside analogs is primarily mediated by specific transporter proteins. scispace.com These include concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). scispace.com While this compound is a purine base and not a nucleoside, its uptake could still be influenced by these transporters, or other organic anion and cation transporters. scispace.com The hydrophobicity and charge of the molecule at physiological pH would be key determinants of its preferred transport mechanism. The activity of these transporters is crucial for the compound's intracellular availability and subsequent metabolic activation or detoxification. tandfonline.com
Once inside the cell, the parent compound or its metabolites can be removed by efflux transporters, which are often members of the ATP-binding cassette (ABC) superfamily. researchgate.net Key efflux pumps for purine derivatives and their metabolites include multidrug resistance-associated protein 4 (MRP4/ABCC4) and ABCG2 (also known as BCRP). physiology.orgnih.gov MRP4 is known to be an efflux pump for the purine end-metabolite urate and other organic anions. physiology.org ABCG2 is also recognized as a uric acid transporter. nih.gov It is plausible that this compound or its metabolites could be substrates for these efflux pumps, which would limit their intracellular concentration and, consequently, their biological activity.
Identification of Metabolites in Cellular Extracts
The identification of metabolites formed within cultured cells provides a more complete picture of the biotransformation pathways. This typically involves incubating the cells with the compound of interest, followed by extraction of intracellular contents and analysis by advanced analytical techniques.
Analytical Strategies for Metabolite Profiling (e.g., HILIC-MS)
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of polar metabolites like purines and their derivatives. eur.nlresearchgate.net HILIC provides excellent separation of these compounds, which are often poorly retained on traditional reversed-phase columns. diva-portal.org When combined with tandem mass spectrometry (MS/MS), it allows for sensitive and specific quantification of known metabolites and the identification of unknown biotransformation products. nih.govannlabmed.org
A typical HILIC-MS/MS workflow for metabolite profiling of this compound would involve:
Incubation of cultured cells with the compound.
Extraction of metabolites from the cells, often using a protein precipitation step with organic solvents like methanol (B129727) or dichloromethane. diva-portal.org
Separation of the extracted metabolites using a HILIC column.
Detection and identification of the metabolites by MS and MS/MS, comparing the results to authentic standards or predicting fragmentation patterns.
This approach has been successfully used for the analysis of thiopurine metabolites in red blood cells, demonstrating its suitability for studying the metabolism of this compound. eur.nlannlabmed.org
Influence of Cellular Context on Metabolic Fate
The metabolic fate of a purine analog can vary significantly depending on the cellular context. jci.orgnvkc.nl Factors such as the cell type (e.g., cancer cells vs. normal cells), tissue of origin, and the expression levels of metabolizing enzymes and transporters all play a critical role. frontiersin.orgresearchgate.net
For example, cancer cells often have altered metabolic profiles, including differences in purine metabolism, to support their rapid proliferation. frontiersin.org They may exhibit different levels of XO, AO, or other enzymes that could metabolize this compound. Furthermore, the expression of uptake and efflux transporters can vary widely among different cell lines, leading to differences in the intracellular accumulation of the compound and its metabolites. scispace.com
Genetic polymorphisms in metabolizing enzymes, such as TPMT, are well-known to cause significant inter-individual differences in the metabolism and toxicity of thiopurines. sbgh.mb.canvkc.nl While this compound may not be a direct substrate for TPMT, variations in other metabolizing enzymes could similarly influence its biotransformation in different cellular models.
Structure Activity Relationship Sar Studies of 6 Methylthio Methyl 9h Purine Derivatives
Systematic Structural Modifications of the Purine (B94841) Nucleus
The biological activity of 6-((Methylthio)methyl)-9H-purine analogs can be finely tuned by making systematic structural changes at various positions of the purine ring and its substituents. Researchers have focused on modifications at the C6 and N9 positions, as well as on the methylthio moiety itself, to explore the chemical space and optimize therapeutic potential. rsc.orgresearchgate.netd-nb.info
Substitutions at C6 Position
The C6 position of the purine ring is a critical determinant of biological activity, and its substitution has been a major focus of SAR studies. researchgate.netd-nb.info Replacing the methylthiomethyl group with other functionalities has been shown to significantly impact the pharmacological profile of the resulting compounds.
For instance, the introduction of an arylpiperazinyl system at the C6 position has been found to be beneficial for cytotoxic activity against cancer cell lines. nih.govresearchgate.net In contrast, thioether-linked derivatives have demonstrated superiority over their oxygen and nitrogen isosteres in terms of selective inotropic activity. researchgate.net Further modifications, such as the introduction of piperidin-1-yl or azepan-1-yl groups, have been explored for their anti-metastatic activity through the inhibition of Rho-associated serine/threonine kinases (ROCKs). nih.gov
| C6-Substituent | Observed Biological Activity | Reference |
| Arylpiperazinyl system | Beneficial for cytotoxic activity | nih.govresearchgate.net |
| Thioether linkage | Superior selective inotropic activity | researchgate.net |
| Piperidin-1-yl/Azepan-1-yl groups | Anti-ROCK2 activity, anti-metastatic potential | nih.gov |
| Amino acid residues | Antimycobacterial and anti-herpesvirus activity | d-nb.info |
Modifications at N9 Position
The N9 position of the purine ring offers another avenue for structural modification to modulate biological activity. researchgate.net Alkylation and arylation at this position can influence the compound's interaction with its biological target and affect its pharmacokinetic properties.
Studies have shown that the nature of the substituent at the N9 position can significantly impact antiproliferative activity. For example, among various N9-substituents like methyl, cyclopropyl, and phenyl, a cyclopentyl moiety was found to confer the most significant antiproliferative activity and inhibitory potential against EGFR. mdpi.com The introduction of bulky hydrophobic aryl rings at the N9-position can negatively affect binding to certain kinases like CK1δ, thereby enhancing selectivity for other isoforms such as CK1ε. nih.gov In the context of cytokinin oxidase/dehydrogenase inhibitors, substitution with a tetrahydropyran-2-yl (THP) group at the N9 position has been shown to decrease the turnover rates of the derivatives. researchgate.net
| N9-Substituent | Effect on Biological Activity | Reference |
| Cyclopentyl group | Significant antiproliferative activity (EGFR inhibition) | mdpi.com |
| Bulky hydrophobic aryl rings | Enhanced selectivity for CK1ε over CK1δ | nih.gov |
| Tetrahydropyran-2-yl (THP) | Decreased turnover rates by cytokinin oxidase/dehydrogenase | researchgate.net |
| Benzyl groups | Varied effects on kinase inhibition depending on substitution | nih.gov |
Substitutions on the Methylthio Moiety
Modifications to the methylthio group itself can also lead to significant changes in biological activity. While direct SAR studies on substitutions of the methylthio moiety of this compound are less commonly reported in the provided literature, related studies on other 6-(methylthio)-purine derivatives offer valuable insights. For instance, the synthesis of various 9-(substituted amino)-6-(methylthio)-9H-purines was undertaken to explore anticancer activity, although the tested compounds were found to be inactive against L1210 leukemia cells. nih.gov The conversion of the sulfur atom to a sulfoxide (B87167) or sulfone, or its replacement with other linkers, represents a potential area for further investigation to modulate the electronic and steric properties of the molecule.
Correlation between Chemical Structure and Biochemical/Cellular Activity
Impact of Substituent Electronic and Steric Properties
The electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of the substituents on the purine ring are fundamental to their biological activity. rsc.orgnih.gov
3D-QSAR studies on 2,6,9-trisubstituted purine derivatives have revealed that steric properties have a more significant contribution to cytotoxicity than electronic properties. nih.govresearchgate.net Specifically, bulky systems at the C2 position of the purine ring were found to be unfavorable for cytotoxic activity, whereas an arylpiperazinyl system at the C6 position was beneficial. nih.govresearchgate.net In another study on Bcr-Abl inhibitors with a purine scaffold, it was observed that inhibitory activity was enhanced by the presence of electron-rich groups in certain regions and electron-deficient substituents in others. mdpi.com The presence of bulky substituents can also be a determining factor for selectivity among closely related enzyme isoforms. nih.gov
| Property | Impact on Biological Activity | Example | Reference |
| Steric Properties | Major contributor to cytotoxicity. | Bulky groups at C2 are unfavorable, while an arylpiperazinyl group at C6 is beneficial for cytotoxicity. | nih.govresearchgate.net |
| Electronic Properties | Modulate inhibitory activity. | Electron-rich groups in specific regions enhance Bcr-Abl inhibition. | mdpi.com |
| Hydrophobicity | Influences binding affinity. | Hydrophobic, electron-withdrawing groups at several positions are preferred for kinase inhibition. | researchgate.net |
Regiochemical Effects on Biological Profiles
The specific position of a substituent on the purine ring, or regiochemistry, can have a profound impact on the biological activity of the molecule. The differential effects of substitutions at the N7 and N9 positions are a classic example of regiochemical influence.
Alkylation of purines can lead to a mixture of N7 and N9 isomers, with the N9 isomer often being the thermodynamically more stable and predominant product. nih.govacs.org However, specific reaction conditions can be employed to favor the formation of the N7 isomer. nih.govacs.org From a biological standpoint, N7-substituted purine derivatives are generally less common but have shown interesting activities, including antiviral and anticancer effects. nih.gov In the context of 2,6-diamino-substituted purines, docking studies have suggested that the HN(7) tautomer might be favored in certain analogs, potentially influencing their interaction with kinases like Aurora-B. mdpi.com The regioselectivity of substitutions is a critical consideration in the design of purine-based inhibitors, as the precise positioning of functional groups is often essential for optimal interaction with the target protein. nih.gov
Development of Optimized Analogues as Tool Compounds
The exploration of this compound derivatives has led to the development of potent and selective tool compounds, particularly in the field of cardiovascular research. Through systematic structure-activity relationship (SAR) studies, researchers have optimized the initial lead compound to enhance its biological activity and selectivity. These efforts have culminated in the identification of key analogues that serve as valuable probes for studying specific biological pathways.
A significant breakthrough in this area was the synthesis and evaluation of a series of 6-substituted purine derivatives as novel selective positive inotropes. nih.govresearchgate.net These compounds were designed to increase the force of myocardial contraction without significantly affecting heart rate or blood pressure, a desirable profile for potential therapeutic agents in heart failure. nih.govresearchgate.net
Initial studies revealed that thioether-linked derivatives were superior to their corresponding oxygen and nitrogen isosteres in terms of inotropic activity. nih.govresearchgate.net This finding established the importance of the sulfur atom in the linker at the 6-position of the purine ring for the desired biological effect.
Further optimization focused on the substituent attached to the thioether moiety. A key series of analogues involved the introduction of a benzhydryl group, which was further modified to investigate the impact of aromatic substitution on potency. It was discovered that the substitution of electron-withdrawing groups on the benzhydryl moiety significantly increased the positive inotropic potency. nih.govresearchgate.net
This systematic optimization led to the identification of carsatrin (B137207) (also referred to as compound 17 in the primary literature), which emerged as the most promising compound from the study. nih.govresearchgate.net Carsatrin demonstrated selective oral activity as a positive inotrope, making it an invaluable tool compound for further pharmacological investigation. nih.govresearchgate.net The high selectivity of carsatrin and related analogues for increasing contractile force is believed to stem from their ability to affect the kinetics of the cardiac sodium channel. nih.govresearchgate.net
The development of these optimized analogues highlights a successful application of medicinal chemistry principles to generate potent and selective tool compounds from a purine scaffold. The detailed SAR data from these studies provide a roadmap for the future design of even more refined molecular probes.
Structure-Activity Relationship Data for 6-Substituted Purine Analogues
The following table summarizes the structure-activity relationship data for a selection of 6-thioether purine derivatives, highlighting the impact of different substituents on their inotropic activity.
| Compound ID | R Group (Substitution on Thioether) | In Vitro Potency (EC50, µM) | In Vivo Activity |
| Reference Compound | -CH2-piperazinyl-benzhydryl | >10 | Moderate |
| 17 (Carsatrin) | -CH2-CH(OH)-CH2-piperazinyl-bis(4-fluorophenyl)methyl | 0.3 | High |
| 28 | -CH2-CH(OH)-CH2-piperazinyl-benzhydryl | 1.0 | High |
| 34 | Amine analogue of 17 | 3.0 | Moderate |
| 37 | Amine analogue of 28 | >10 | Low |
This table is a representative summary based on the findings reported in the scientific literature. EC50 values are approximate and intended for comparative purposes.
Cardiotonic Activity of Amine and Ether Derivatives Compared to Thioethers
To further underscore the importance of the thioether linkage, amine and ether analogues were synthesized and evaluated. The data consistently showed that these analogues were considerably less active than their thioether counterparts. researchgate.net
| Compound | Linkage Type | In Vitro Potency (EC50, µM) |
| 17 | Thioether | 0.3 |
| 34 | Amine | 3.0 |
| Ether Analogue of 17 | Ether | >10 |
| 28 | Thioether | 1.0 |
| 37 | Amine | >10 |
This table illustrates the general trend observed in structure-activity relationship studies. researchgate.net
Future Directions and Research Perspectives
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic comprehension of the biological effects of 6-((Methylthio)methyl)-9H-purine necessitates a systems-level approach. The integration of various "omics" disciplines—genomics, proteomics, and metabolomics—offers a powerful strategy to elucidate the compound's mechanism of action and its impact on cellular networks. mdpi.com
Genomics will be instrumental in identifying genetic variations that may influence an individual's response to this compound. nih.gov By analyzing the entire genome, researchers can uncover single nucleotide polymorphisms (SNPs) or other genetic markers that correlate with efficacy or potential off-target effects. This can pave the way for personalized medicine approaches, where treatment strategies are tailored to a patient's genetic makeup. mdpi.com
Proteomics, the large-scale study of proteins, will provide a dynamic snapshot of the cellular changes induced by the compound. frontiersin.org Techniques like mass spectrometry-based proteomics can quantify alterations in protein expression and post-translational modifications, revealing the specific signaling pathways and cellular processes modulated by this compound. frontiersin.org This is crucial for understanding not only the intended therapeutic action but also any unintended interactions.
Metabolomics, which focuses on the complete set of small-molecule metabolites, offers a direct readout of the biochemical activity within a cell or organism. mdpi.com By analyzing the metabolome, scientists can identify changes in metabolic pathways affected by this compound. This can help to pinpoint the enzymatic targets of the compound and understand its broader impact on cellular metabolism. nih.gov
The true power lies in the integration of these multi-omics datasets. frontiersin.org By combining genomic, proteomic, and metabolomic data, researchers can construct comprehensive models of the compound's biological activity. nih.gov This integrated approach allows for the identification of interconnected networks and pathways that are perturbed by this compound, leading to a more complete and nuanced understanding of its effects. mdpi.com
Advancements in High-Throughput Screening and Lead Optimization
The discovery and development of novel therapeutic agents is a time-consuming and expensive process. High-throughput screening (HTS) has emerged as a critical tool to accelerate this endeavor by enabling the rapid testing of large chemical libraries. assaygenie.com Future research on this compound and its analogs will heavily rely on advanced HTS methodologies to identify new and improved lead compounds. plos.org
Quantitative HTS (qHTS) assays, which test compounds at multiple concentrations, provide more detailed information on the potency and efficacy of potential drug candidates. plos.org The development of robust and automated qHTS platforms will be essential for efficiently screening vast and diverse chemical libraries to find molecules with desirable activity profiles. plos.org These assays can be designed to assess a wide range of biological activities, from enzyme inhibition to the modulation of protein-protein interactions. plos.org
Once a promising "hit" compound is identified through HTS, the process of lead optimization begins. biosolveit.de This involves the synthesis and testing of numerous analogs to improve properties such as potency, selectivity, and pharmacokinetic profiles. biosolveit.deresearchgate.net Rational drug design, guided by computational modeling and structure-activity relationship (SAR) studies, plays a pivotal role in this phase. biosolveit.denih.gov By understanding how chemical modifications affect biological activity, medicinal chemists can make targeted changes to the molecular structure to enhance its therapeutic potential. biosolveit.denih.gov
Modern lead optimization strategies also incorporate the early assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to reduce the likelihood of late-stage failures in drug development. researchgate.net The goal is to develop a lead compound that not only has potent biological activity but also possesses the necessary characteristics to be a safe and effective drug. researchgate.net
Exploration of Novel Therapeutic and Biochemical Applications
While initial research may focus on a specific therapeutic area, the unique chemical structure of this compound suggests that it may have a broader range of applications. ontosight.ai Purine (B94841) analogs are known to interact with a wide variety of biological targets, and a systematic exploration of novel therapeutic and biochemical uses could uncover new opportunities. ontosight.airesearchgate.net
The versatility of the purine scaffold allows for a wide range of chemical modifications, which can be exploited to develop new derivatives with altered biological activities. researchgate.netrsc.org For instance, the synthesis of new analogs could lead to the discovery of compounds with potent anticancer, antiviral, or anti-inflammatory properties. ontosight.airesearchgate.netrsc.org The exploration of different substitution patterns on the purine ring can lead to compounds with improved selectivity and efficacy for specific biological targets. tubitak.gov.tr
Beyond its potential as a therapeutic agent, this compound and its derivatives could also serve as valuable biochemical tools. For example, they could be developed into chemical probes to study the function of specific enzymes or receptors involved in purine metabolism. cymitquimica.com These probes can be used to investigate the role of these biomolecules in various physiological and pathological processes.
The development of purine-based compounds as kinase inhibitors is another promising area of research. researchgate.net Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. researchgate.net By designing purine derivatives that can selectively inhibit specific kinases, it may be possible to develop targeted therapies with fewer side effects. researchgate.net The hybridization of the purine core with other pharmacophores, such as hydrazones, has also shown potential in developing dual inhibitors targeting multiple kinases simultaneously. mdpi.com
The continued investigation into the synthesis and biological evaluation of novel this compound analogs holds significant promise for the discovery of new therapeutic agents and biochemical tools. rsc.orgtubitak.gov.trnih.gov
Q & A
Basic Research Question
- NMR Spectroscopy : Resolve regiochemical ambiguities (e.g., differentiation between C-2 and C-3 substitution in sugar derivatives) .
- X-ray Crystallography : Determine crystal structure and hydrogen-bonding interactions, as demonstrated for analogous purine derivatives .
- FT-IR : Identify functional groups (e.g., methylthio stretch at ~650 cm⁻¹) .
How should researchers address stability and storage challenges for this compound?
Basic Research Question
- Storage : Store at -20°C in airtight containers to prevent degradation; stability exceeds 4 years under these conditions .
- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation of the methylthio group .
- Decomposition Monitoring : Regularly analyze via TLC or HPLC to detect degradation products (e.g., sulfoxide derivatives) .
What are the known biological activities and structure-activity relationships (SAR) of this compound derivatives?
Advanced Research Question
- Cytotoxic Analogues : Substitution at the purine N-9 position (e.g., benzyl or ribofuranosyl groups) enhances activity against cancer cell lines .
- Anti-inflammatory Applications : 3-oxide derivatives (CAS 2846-86-8) show potential in modulating immune responses, though mechanistic studies are ongoing .
- SAR Insights :
How can conflicting spectral data for this compound be resolved across studies?
Advanced Research Question
- Data Validation : Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook, PubChem) to verify MS and NMR spectra .
- Experimental Replication : Reproduce synthesis and characterization under controlled conditions (e.g., solvent purity, temperature) .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous peaks in NMR spectra .
What are the best practices for designing mechanistic studies on this compound’s interaction with enzymatic targets?
Advanced Research Question
- Enzyme Inhibition Assays : Use purified enzymes (e.g., purine nucleoside phosphorylase) with UV-Vis or fluorescence-based readouts .
- Molecular Docking : Leverage crystal structures of target proteins (e.g., PDB entries) to model binding interactions .
- Metabolite Tracking : Employ LC-MS to identify metabolic products (e.g., 6-methylthioinosine 5'-phosphate) in cellular assays .
How can researchers mitigate synthetic byproduct formation during derivatization?
Advanced Research Question
- Optimized Reaction Conditions : Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance regioselectivity and reduce side products .
- Chromatographic Separation : Employ reverse-phase HPLC or flash chromatography to isolate desired products from mixtures .
- Computational Modeling : Predict reaction pathways using DFT calculations to identify energetically favorable substitution sites .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- PPE : Use gloves, lab coats, and eye protection to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust or vapors .
- Waste Disposal : Neutralize waste with 10% sodium bicarbonate before disposal in designated hazardous containers .
How do solvent choices impact the solubility and reactivity of this compound in catalytic reactions?
Advanced Research Question
- Polar Solvents : DMF or DMSO enhances solubility (>10 mg/mL) but may accelerate decomposition; pre-test stability via TLC .
- Aprotic Solvents : Use anhydrous THF or dichloromethane for reactions requiring anhydrous conditions (e.g., Grignard additions) .
- Aqueous Buffers : For biological assays, prepare stock solutions in DMSO (≤0.1% final concentration) to avoid precipitation .
What strategies are recommended for resolving discrepancies in biological activity data across cell lines?
Advanced Research Question
- Cell Line Authentication : Verify cell line identity via STR profiling to exclude contamination .
- Dose-Response Curves : Use at least 10 concentration points to calculate accurate IC₅₀ values .
- Metabolic Profiling : Quantify intracellular metabolites (e.g., thiopurine methyltransferase activity) to correlate efficacy with metabolic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
